4-Cyanotryptophan
Overview
Description
4-Cyanotryptophan is an unnatural amino acid derivative of tryptophan, characterized by the presence of a cyano group at the fourth position of the indole ring. This compound is known for its unique fluorescence properties, making it a valuable tool in biological spectroscopy and microscopy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyanotryptophan typically involves the following steps:
Mannich Reaction: The initial step involves the Mannich reaction of 4-cyanoindole with formaldehyde and a secondary amine.
Alkylation: The intermediate product is then alkylated using ethyl nitroacetate.
Reduction: The final step involves the reduction of the nitro group using zinc and acetic acid to yield this compound.
Industrial Production Methods: While specific industrial production methods are not extensively documented, the described synthetic route can be scaled up for industrial applications, ensuring high optical purity and yield .
Chemical Reactions Analysis
4-Cyanotryptophan undergoes various chemical reactions, including:
Oxidation: The cyano group can be oxidized under specific conditions, leading to the formation of different products.
Reduction: Reduction reactions can convert the cyano group into an amine group.
Substitution: The cyano group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Zinc and acetic acid are commonly used for reduction reactions.
Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.
Major Products:
Oxidation Products: Various oxidized derivatives of this compound.
Reduction Products: Amino derivatives of this compound.
Substitution Products: Substituted derivatives with different functional groups.
Scientific Research Applications
4-Cyanotryptophan has a wide range of applications in scientific research:
Biological Spectroscopy: Its unique fluorescence properties make it an excellent probe for studying protein dynamics and interactions.
Microscopy: Used as a fluorescent marker in imaging techniques to visualize cellular structures and processes.
Peptide-Membrane Interactions: Employed to assess peptide-membrane interactions and binding constants.
Protein Structural Dynamics: Utilized in infrared spectroscopy to study the structural dynamics of proteins.
Mechanism of Action
4-Cyanotryptophan is compared with other cyano-tryptophan derivatives such as 5-cyanotryptophan. Both compounds exhibit unique fluorescence and infrared properties, but the position of the cyano group significantly influences their spectroscopic characteristics . For instance, this compound shows a single absorption in the nitrile stretch region, while 5-cyanotryptophan predominantly reports on its hydrogen bond status .
Comparison with Similar Compounds
5-Cyanotryptophan: Another cyano-tryptophan derivative with distinct spectroscopic properties.
4-Cyanoindole: A precursor in the synthesis of 4-Cyanotryptophan.
Properties
IUPAC Name |
(2S)-2-amino-3-(4-cyano-1H-indol-3-yl)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c13-5-7-2-1-3-10-11(7)8(6-15-10)4-9(14)12(16)17/h1-3,6,9,15H,4,14H2,(H,16,17)/t9-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOPSYGYZOBPCLD-VIFPVBQESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC=C2CC(C(=O)O)N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C2C(=C1)NC=C2C[C@@H](C(=O)O)N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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